Product packaging for Boc-7-Methyl-D-Tryptophan(Cat. No.:)

Boc-7-Methyl-D-Tryptophan

Cat. No.: B14752778
M. Wt: 318.4 g/mol
InChI Key: JCBJFQWNCYKIEX-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Non-Canonical Amino Acid Chemistry and Tryptophan Analogs

Boc-7-Methyl-D-Tryptophan is classified as a non-canonical amino acid (ncAA). Unlike the 20 proteinogenic amino acids that are naturally encoded by the genetic code, ncAAs possess altered side chains, backbones, or stereochemistry. The incorporation of ncAAs like this compound into peptides and proteins allows for the introduction of novel chemical and physical properties. nih.gov This can lead to enhanced stability, modified biological activity, and unique structural conformations.

As a tryptophan analog, this compound belongs to a class of molecules that mimic the structure of the essential amino acid tryptophan. sigmaaldrich.com Tryptophan and its analogs are crucial precursors in the biosynthesis of many non-ribosomal peptide antibiotics. medchemexpress.com The 7-methyl modification on the indole (B1671886) ring of tryptophan can influence the molecule's hydrophobicity and steric interactions, which in turn can affect the biological activity of peptides containing this analog. chemimpex.com The D-configuration of the alpha-carbon is another key feature, as D-amino acids are known to confer resistance to enzymatic degradation in peptides, a desirable trait for therapeutic applications. frontiersin.org

Significance as a Chirally Modified Building Block in Synthetic Organic Chemistry

In synthetic organic chemistry, chiral building blocks are fundamental for the construction of enantiomerically pure molecules, which is often a critical requirement for pharmaceuticals and other bioactive compounds. this compound serves as a valuable chirally modified building block. The "Boc" (tert-butoxycarbonyl) group is a widely used protecting group for the amine functionality of amino acids. cymitquimica.com This protection prevents unwanted side reactions during peptide synthesis and can be readily removed under specific acidic conditions.

The combination of the D-chiral center and the 7-methyl modification provides chemists with a unique tool to create peptides with specific three-dimensional structures and enhanced properties. The use of such building blocks is crucial in the lead optimization phase of drug discovery, where fine-tuning the structure of a molecule is necessary to improve its efficacy and pharmacokinetic profile.

Overview of Current Research Trajectories and Methodological Advancements

Current research involving this compound and similar tryptophan analogs is focused on several key areas. One major trajectory is the synthesis of novel peptides with enhanced therapeutic potential. chemimpex.com For instance, the incorporation of 7-methyl-tryptophan derivatives has been explored in the development of antibacterial and anticancer agents. medchemexpress.comnih.govacs.org The methylation can improve the stability and bioactivity of these peptides. chemimpex.com

Methodological advancements are centered on developing more efficient and selective ways to synthesize these modified amino acids. For example, researchers have developed methods for the direct functionalization of the C7 position of tryptophan. nih.gov Additionally, advancements in solid-phase peptide synthesis (SPPS) have made the incorporation of complex building blocks like this compound into peptide chains more routine and efficient. chemimpex.com These advancements are paving the way for the creation of a wider range of complex peptides and other molecules with tailored properties for various applications in biotechnology and medicine.

Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1219333-83-1 clearsynth.comsigmaaldrich.com
Molecular Formula C17H22N2O4 scbt.comcusabio.com
Molecular Weight 318.38 g/mol scbt.com
IUPAC Name (R)-2-((tert-butoxycarbonyl)amino)-3-(7-methyl-1H-indol-3-yl)propanoic acid clearsynth.com
Synonyms Boc-7-methyl-DL-tryptophan, 2-((tert-butoxycarbonyl)amino)-3-(7-methyl-1h-indol-3-yl)propanoic acid clearsynth.comsigmaaldrich.com
Purity Typically ≥95% sigmaaldrich.comcusabio.com
Appearance Lyophilized powder cusabio.commybiosource.com
Storage Recommended at -20°C for long-term storage cusabio.commybiosource.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N2O4 B14752778 Boc-7-Methyl-D-Tryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

(2R)-3-(7-methyl-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H22N2O4/c1-10-6-5-7-12-11(9-18-14(10)12)8-13(15(20)21)19-16(22)23-17(2,3)4/h5-7,9,13,18H,8H2,1-4H3,(H,19,22)(H,20,21)/t13-/m1/s1

InChI Key

JCBJFQWNCYKIEX-CYBMUJFWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CN2)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Boc 7 Methyl D Tryptophan

Conventional Chemical Synthesis Approaches

Conventional methods typically involve a sequence of reactions starting from a readily available tryptophan precursor. These routes focus on the regioselective introduction of the methyl group onto the indole (B1671886) ring, followed by the protection of the amino group.

Multi-step Reaction Sequences from D-Tryptophan Starting Materials

Synthesizing Boc-7-Methyl-D-Tryptophan often begins with the parent amino acid, D-tryptophan. A general sequence involves first protecting the α-amino and carboxyl groups to prevent side reactions. This is followed by the critical step of selective methylation at the C7 position of the indole nucleus. Finally, selective deprotection and subsequent Boc-protection of the α-amino group yield the target compound.

Selective Methylation Strategies at the Indole C7-Position

The selective functionalization of the C7 position of the tryptophan indole ring is a significant chemical challenge due to the presence of other reactive sites, particularly C2 and C3. Researchers have developed directed C-H activation and functionalization strategies to achieve this regioselectivity.

One advanced approach involves an iridium-catalyzed C-H borylation. This method can install boryl groups at the C2 and C7 positions of an N-Boc-tryptophan methyl ester nih.govmit.edu. The resulting 2,7-diboronated intermediate can then undergo a selective palladium-catalyzed C2 protodeboronation, leaving the desired 7-boro-tryptophan derivative nih.govmit.edu. This 7-boro intermediate is a versatile precursor that can be converted to the 7-methyl derivative through subsequent cross-coupling reactions. While this specific example starts with an L-tryptophan derivative, the principle is applicable to D-isomers.

Computational studies on the complexation of a t-butyl cation with indole show that equilibrium π complexes can form at the C7 position, suggesting its potential for electrophilic attack under specific conditions acs.org. Enzymatic approaches using prenyltransferases, such as 7-dimethylallyl tryptophan synthase (7-DMATS), have also demonstrated the feasibility of selective C7-alkylation on tryptophan-containing cyclic dipeptides, highlighting a biocatalytic strategy for C7 functionalization nih.gov.

Introduction of the tert-Butyloxycarbonyl (Boc) Protecting Group

The introduction of the Boc protecting group onto the α-amino group of an amino acid is a fundamental and well-established transformation in peptide chemistry and organic synthesis. total-synthesis.com This group serves to mask the nucleophilicity of the amine during subsequent reaction steps and can be removed under mild acidic conditions total-synthesis.com.

The most common reagent for this purpose is di-tert-butyl dicarbonate (B1257347) (Boc₂O or Boc anhydride). The reaction is typically carried out by treating the amino acid with Boc anhydride (B1165640) in the presence of a base. nih.gov Various conditions can be employed, as detailed in the table below.

Starting MaterialReagentsBaseSolventYieldReference
L-TryptophanDi-tert-butyl dicarbonate1 M NaOHWater/Dioxane (1:1)69% nih.gov
L-TryptophanDi-tert-butyl dicarbonate, DMAP (cat.)-Acetonitrile~100% rsc.org
L-TryptophanBOC-ONTriethylamine50% Aqueous Dioxane98.6% sigmaaldrich.com

This table is interactive. Data can be sorted by clicking on the column headers.

Another effective reagent is 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON), which reacts rapidly and cleanly with amino acids to provide the N-Boc protected derivatives in excellent yields. sigmaaldrich.com The choice of reagent and conditions can be adapted based on the specific substrate and the desired scale of the reaction.

Enantioselective Synthesis Techniques

To ensure the correct D-stereochemistry of the final product without relying on a chiral starting material, enantioselective methods are employed. These techniques create the desired stereocenter during the synthesis, often with high efficiency and control.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter-forming step, the auxiliary is removed and can often be recovered for reuse sigmaaldrich.com.

A prominent example is the Schöllkopf method, which utilizes a bislactim ether derived from a chiral amino acid, such as D-valine, to prepare L-tryptophan derivatives (or from L-valine to prepare D-isomers). nih.govchim.it The chiral auxiliary is deprotonated to form a chiral nucleophile, which then reacts with an electrophile. Subsequent hydrolysis cleaves the auxiliary to release the desired non-proteinogenic amino acid with high enantiopurity nih.govchim.it.

Another strategy, the Strecker amino acid synthesis, can be rendered asymmetric by using a chiral amine like (S)-methylbenzylamine as an auxiliary. This method has been successfully used to synthesize various optically pure (S)-tryptophan analogues and could be adapted for D-isomers rsc.org.

Asymmetric Catalysis for Tryptophan Analog Construction

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and efficient for synthesizing chiral molecules.

For the construction of tryptophan analogs, methods like asymmetric hydrogenation of dehydroamino acid precursors are common. While specific examples for 7-methyl-D-tryptophan are not prevalent, the synthesis of other tryptophan derivatives demonstrates the power of this approach. For instance, asymmetric synthesis of the highly methylated tryptophan portion of hemiasterlin (B1673049) peptides has been achieved using an asymmetric Strecker reaction as a key step nih.gov.

Peptide-based catalysts have also been developed for various asymmetric transformations, including organozinc additions to aldehydes, which could be a potential route for building the chiral side chain nih.gov. Furthermore, biocatalytic methods, such as coupling a d-amino acid transaminase (DAAT) with tryptophan synthase (TrpS), have been engineered for the synthesis of various D-tryptophan derivatives, showcasing the potential of enzymatic catalysis in constructing these complex molecules acs.org.

Regioselective Indole Alkylation using Chiral Sulfamidates

The alkylation of the indole nucleus is a fundamental strategy for the synthesis of tryptophan derivatives. One approach involves the use of chiral cyclic sulfamidates as electrophiles for the regioselective alkylation of indole nucleophiles. This method has been effectively demonstrated for the synthesis of chiral tryptamines, where the alkylation occurs with high regioselectivity at the C3 position of the indole ring. nih.gov

In this methodology, an indole nucleophile, typically prepared using a reagent like methylmagnesium chloride (MeMgCl) in the presence of a copper salt such as CuCl, reacts with a chiral cyclic sulfamidate. The inherent properties of this system direct the incoming electrophile almost exclusively to the C3 position, furnishing α- or β-substituted chiral tryptamines in good yields. nih.gov While this process is well-established for C3-alkylation, its specific application for the direct C7-methylation of a tryptophan precursor to yield 7-methyl-tryptophan is not extensively detailed in the surveyed literature. Alternative methods, often involving transition-metal catalysis, are more commonly cited for direct C7-alkylation of the indole core. nih.govnih.gov

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis, providing high stereoselectivity and regioselectivity under mild, aqueous conditions. These approaches are particularly advantageous for creating complex chiral molecules like this compound.

Engineered Tryptophan Synthase (TrpS) for Tryptophan Derivative Production

Tryptophan synthase (TrpS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, naturally catalyzes the final step in L-tryptophan biosynthesis: the condensation of indole and L-serine. rsc.org Through protein engineering and directed evolution, the substrate scope of TrpS has been expanded significantly, enabling the synthesis of a wide array of tryptophan analogs.

Researchers have successfully engineered variants of TrpS from organisms like Salmonella typhimurium (StTrpS) and Pyrococcus furiosus to accept alternative substrates. For instance, by mutating the active site, TrpS variants can efficiently catalyze the condensation of substituted indoles (such as 4-, 6-, or 7-methylindole) with L-serine to produce the corresponding methylated L-tryptophan derivatives. nih.govnih.gov One notable mutation in StTrpS, βL166V, enhances the enzyme's ability to accommodate larger substrates, facilitating the production of 7-functionalized tryptophan analogs. nih.gov

The utility of engineered TrpS is summarized in the table below:

Enzyme SystemSubstratesProduct(s)Key Findings
Engineered S. typhimurium TrpS (StTrpS βL166V)7-substituted indoles + L-Threonine7-functionalized (2S,3S)-β-mTrpThe βL166V mutation improves activity with L-threonine and allows for the synthesis of various substituted β-methyltryptophans. nih.govmdpi.com
Engineered E. coli TrpSSubstituted indoles + L-SerineSubstituted L-TryptophansDirected evolution and rational design have improved the thermostability and catalytic activity of TrpS for industrial production. nih.gov
Mutated P. furiosus TrpS5-bromoindole + L-Serine5-bromo-L-tryptophanEngineering enhanced the enzyme's ability to synthesize halogenated L-tryptophan derivatives. nih.gov

These biocatalytic systems primarily produce the L-enantiomer of tryptophan derivatives. However, they form the basis of chemoenzymatic strategies to access the corresponding D-enantiomers.

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic strategies combine the high selectivity of enzymes with the broad reaction scope of chemical catalysis to achieve efficient and stereoselective syntheses. To obtain D-tryptophan derivatives like this compound, enzymatic reactions are often coupled with chemical steps or other enzymatic transformations that can invert the stereochemistry.

One powerful approach involves the use of an L-amino acid oxidase (L-AAO). An engineered TrpS can first be used to produce a 7-substituted L-tryptophan. Subsequently, a highly specific L-amino acid oxidase, such as RebO from Lechevalieria aerocolonigenes, can be employed. researchgate.net This enzyme selectively catalyzes the oxidative deamination of the L-amino acid to form an α-keto acid. This intermediate can then be reductively aminated using a chemical reducing agent and an ammonia (B1221849) source, or by a D-amino acid dehydrogenase, to yield the racemic or the desired D-amino acid, which can then be resolved.

Another established chemoenzymatic route is the enzymatic resolution of a racemic mixture. This typically involves the chemical synthesis of racemic N-acetyl-7-methyl-tryptophan. An enzyme, such as porcine kidney acylase I or a D-aminoacylase, is then used to selectively deacetylate one of the enantiomers. nih.gov For example, a D-aminoacylase would selectively hydrolyze N-acetyl-7-methyl-D-tryptophan, allowing for the separation of the free D-amino acid from the unreacted N-acetyl-7-methyl-L-tryptophan. nih.govnih.gov

StrategyDescriptionAdvantage
Enzyme Cascades Coupling engineered TrpS with an L-amino acid oxidase (L-AAO) or D-amino acid oxidase (DAAO). nih.govProvides access to D-amino acids or their keto-acid precursors from L-amino acids.
Dynamic Kinetic Resolution RebO, an L-AAO with high specificity for C7-halogenated tryptophan, is used to deaminate the L-enantiomer, which can be coupled with in situ racemization and stereoselective reduction. researchgate.netEnables the theoretical conversion of 100% of a racemic mixture into a single enantiomer.
Classical Enzymatic Resolution A racemic mixture of N-acetyl-tryptophan derivative is treated with an acylase that selectively hydrolyzes one enantiomer (e.g., L-acylase leaves the D-acetylated form). nih.govA robust and straightforward method for obtaining optically pure D-amino acids.

Advanced Regioselective Functionalization of Tryptophan Scaffolds

Directing the functionalization to the C7 position on the indole ring of tryptophan is a significant chemical challenge due to the inherent reactivity of other positions (C3, C2, C5). Advanced methods utilizing transition-metal catalysis have been developed to overcome this hurdle.

Direct C7-Boronation and Subsequent Conversions

A highly effective strategy for C7-functionalization is the direct C–H borylation of the indole ring. This method provides a versatile C7-boronated tryptophan intermediate that can be readily converted into a wide range of derivatives. The process typically involves a one-pot, two-step sequence. nih.gov

First, an N-protected tryptophan ester, such as N-Boc-tryptophan methyl ester, undergoes an iridium-catalyzed C–H borylation. This reaction, using a catalyst like [Ir(cod)OMe]₂ and a bipyridine ligand, results in diboronation at both the C2 and C7 positions. The intermediate 2,7-diboronated indole can be isolated.

In the second step, a selective C2-protodeboronation is performed. This is achieved by treating the diboronated intermediate with an acid, often in the presence of a palladium catalyst like palladium(II) acetate, which selectively cleaves the boronate group at the more reactive C2 position. nih.gov This sequence yields the desired C7-boronated N-Boc-tryptophan methyl ester on a gram scale. nih.gov This C7-boroindole is a key building block for introducing various substituents, including methyl groups via Suzuki coupling, although the direct methylation from this intermediate is less commonly detailed than arylation or halogenation.

Introduction of Halogen Substituents at the C7-Position

Introducing a halogen at the C7 position creates a versatile synthetic handle for further modifications via cross-coupling reactions. Both enzymatic and chemical methods are available for this transformation.

Enzymatic Halogenation: Flavin-dependent halogenases (FDHs) are enzymes that catalyze the regioselective halogenation of aromatic compounds. For tryptophan, specific halogenases can direct chlorination or bromination to the C7 position. The tryptophan 7-halogenase RebH, involved in the biosynthesis of the antibiotic rebeccamycin, is a well-studied example. researchgate.net RebH exhibits high activity for halogenating the C7 position of tryptophan. By providing the enzyme with chloride or bromide salts and an appropriate flavin reductase system, 7-chloro- or 7-bromo-tryptophan can be biosynthesized.

HalogenasePosition SelectivitySubstrateProduct
RebH C7Tryptophan7-Halo-Tryptophan (Cl, Br) researchgate.net
SttH C6Tryptophan6-Halo-Tryptophan (Cl, Br)
PrnA C7Tryptophan7-Chloro-Tryptophan

Chemical Halogenation: The C7-boronated tryptophan intermediates described in section 2.4.1 are excellent precursors for chemical halogenation. The C7-Bpin (pinacol boronate) group can be efficiently converted to a C7-halo group (Cl, Br, I) under mild conditions. For example, treatment of N-Boc-7-(Bpin)-tryptophan methyl ester with reagents like copper(II) bromide or N-chlorosuccinimide provides a rapid and high-yielding route to the corresponding C7-bromo- or C7-chloro-tryptophan derivatives. nih.gov This chemical approach offers a reliable pathway to C7-halogenated tryptophans that can subsequently be used in cross-coupling reactions to install a methyl group.

Palladium-Catalyzed C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds using transition-metal catalysis represents a powerful and atom-economical approach for the synthesis of complex organic molecules. For a compound like this compound, palladium-catalyzed C-H functionalization offers a theoretical pathway for the direct introduction of a methyl group onto the C7 position of the tryptophan indole ring, bypassing the need for pre-functionalized starting materials.

However, the regioselective functionalization of the indole's benzene (B151609) ring (positions C4 to C7) is a significant synthetic challenge. nih.govnih.gov The inherent electronic properties of the indole nucleus favor reactions at the C2 and C3 positions of the pyrrole (B145914) moiety. acs.orgnih.gov Achieving selectivity at a specific position on the carbocyclic ring, such as C7, typically requires strategic intervention, most notably through the use of directing groups. nih.govresearchgate.net

These directing groups are installed at the indole nitrogen (N1 position) and coordinate to the palladium catalyst, bringing it into close proximity to a specific C-H bond and thereby facilitating its selective activation. researchgate.net Research has shown that the choice of the directing group is critical for controlling the site of functionalization. For instance, a phosphinoyl directing group combined with a pyridine-type ligand has been successfully employed to direct the palladium-catalyzed arylation of indoles specifically to the C7 position. acs.orgnih.govacs.org Similarly, groups like N-P(O)tBu2 and N-PtBu2 have demonstrated high efficacy and diverse reactivity for C-H functionalization at the C7 position, enabling not only arylation but also olefination, acylation, and alkylation. nih.gov

While these precedents focus heavily on C-C bond formation with aryl or vinyl groups, the underlying mechanistic principles could be adapted for methylation. The catalytic cycle would generally involve the coordination of the N1-directing group to a Pd(II) species, followed by a concerted metalation-deprotonation event at the C7 position to form a palladacycle intermediate. Subsequent reaction with a methylating agent, followed by reductive elimination, would yield the C7-methylated product and regenerate the active palladium catalyst.

Although direct, documented examples of palladium-catalyzed C-H methylation to produce this compound are not prominent in the literature, the extensive research on C7-arylation provides a strong foundation. The primary challenge lies in identifying a suitable methyl source that is compatible with the palladium catalytic cycle.

The table below summarizes relevant findings in palladium-catalyzed C-H functionalization of the indole ring, illustrating the conditions used to achieve regioselectivity at various positions, particularly C7. These examples underscore the viability of directing group strategies to overcome the indole's natural reactivity patterns.

Interactive Data Table: Examples of Palladium-Catalyzed Indole C-H Functionalization

Substrate (N-Directing Group)Position FunctionalizedCoupling PartnerPd-Catalyst SystemSolventTemp. (°C)Yield (%)
N-Phosphinoyl IndoleC7Arylboronic AcidPd(OAc)₂, Pyridine-type ligandToluene110High
N-P(O)tBu₂ IndoleC7Aryl HalidePd(OAc)₂Toluene12085
N-PtBu₂ IndoleC7Acyl ChloridePd(OAc)₂Toluene12080
N-Pivaloyl TryptophanC4AlkenePd(OAc)₂, AgOAcToluene100Good

This data highlights that with the correct choice of directing group and ligands, high regioselectivity for functionalization on the benzene core of indole derivatives can be achieved. nih.govacs.org The development of a specific protocol for the C7-methylation of Boc-D-Tryptophan would likely involve adapting these established C7-arylation or C7-alkylation conditions.

Reaction Mechanisms and Transformations of Boc 7 Methyl D Tryptophan

Deprotection Chemistry of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids due to its stability under a range of conditions and its facile removal under acidic conditions. organic-chemistry.org

Acid-Mediated Cleavage Pathways

The most common method for the deprotection of the Boc group is through acid-mediated cleavage, typically employing strong acids like trifluoroacetic acid (TFA). commonorganicchemistry.commasterorganicchemistry.com The mechanism involves the initial protonation of the carbamate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. commonorganicchemistry.com This is followed by the loss of the tert-butyl cation, a relatively stable tertiary carbocation, to form a carbamic acid intermediate. commonorganicchemistry.com This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide gas. commonorganicchemistry.com The resulting amine is then protonated by the acidic medium, typically affording the corresponding salt (e.g., TFA salt). commonorganicchemistry.com

Protonation: The Boc-protected amine is protonated by the acid. commonorganicchemistry.com

Formation of tert-butyl cation: The protonated intermediate fragments, releasing the stable tert-butyl cation and a carbamic acid. commonorganicchemistry.comacsgcipr.org

Decarboxylation: The carbamic acid spontaneously decomposes into the free amine and carbon dioxide. commonorganicchemistry.com

Protonation of the free amine: The newly formed amine is protonated by the excess acid present in the reaction mixture. commonorganicchemistry.com

While TFA is a common reagent for this transformation, other strong acids such as hydrochloric acid (HCl), methanesulfonic acid, and phosphoric acid can also be employed. acsgcipr.org The choice of acid and solvent can influence the reaction rate and the potential for side reactions.

Mechanisms of Scavenging tert-Butyl Cation Intermediates

A significant challenge during the acid-mediated deprotection of Boc-7-Methyl-D-tryptophan is the generation of the highly reactive tert-butyl cation. acsgcipr.org This electrophilic species can lead to undesirable side reactions, particularly the alkylation of the electron-rich indole (B1671886) nucleus of the tryptophan residue. nih.gov To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation. acsgcipr.org

Commonly used scavengers and their mechanisms of action include:

Thioanisole: Acts as a nucleophile, reacting with the tert-butyl cation to form a stable sulfonium (B1226848) salt. This prevents the cation from reacting with the tryptophan side chain.

Triethylsilane (TES): Functions as a hydride donor. It reduces the tert-butyl cation to isobutane, a volatile and non-reactive gas. The mechanism involves the transfer of a hydride ion from the silane (B1218182) to the carbocation.

1,2-Ethanedithiol (B43112) (EDT): A dithiol that can effectively scavenge the tert-butyl cation through the formation of a stable thioacetal-like species.

Indole: Can also be used as a scavenger, as it competes with the tryptophan residue for the tert-butyl cation. sigmaaldrich.com However, there is a risk of acid-catalyzed dimerization with the tryptophan itself. sigmaaldrich.com

The effectiveness of a scavenger depends on its nucleophilicity and its ability to react with the tert-butyl cation at a rate faster than the alkylation of the tryptophan indole ring. nih.gov The choice of scavenger is crucial for maintaining the integrity of the 7-methyl-D-tryptophan residue during deprotection.

Mild Deprotection Methodologies (e.g., Oxalyl Chloride)

While strong acids are effective for Boc deprotection, they can be incompatible with sensitive functional groups present in complex peptides. uky.edu This has led to the development of milder deprotection methodologies. One such method involves the use of oxalyl chloride in methanol (B129727). nih.govrsc.orgrsc.org

The proposed mechanism for this reaction involves the electrophilic character of oxalyl chloride. uky.edu It is postulated that the carbonyl group of the carbamate (B1207046) adds to the oxalyl chloride, forming an intermediate. uky.edu Subsequent steps are thought to involve the formation of an isocyanate ester intermediate and an oxazolidinedione-like species. uky.edu Ultimately, this intermediate breaks down upon workup to release the free amine, carbon dioxide, and carbon monoxide. uky.edu This method offers a valuable alternative for the deprotection of Boc groups in substrates that are sensitive to strong acids. nih.govrsc.org

Amide Bond Formation Mechanisms in Peptide Coupling

The formation of the peptide bond between this compound and another amino acid or peptide fragment is a critical step in peptide synthesis. This process generally involves the activation of the carboxylic acid group of the Boc-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the coupling partner. researchgate.net

The fundamental steps in amide bond formation are:

Carboxylic Acid Activation: The carboxyl group of this compound is converted into a more reactive species. This is typically achieved using coupling reagents.

Nucleophilic Attack: The amino group of the incoming amino acid attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Collapse of the Intermediate: The tetrahedral intermediate collapses, eliminating a leaving group (derived from the coupling reagent) and forming the new amide (peptide) bond.

A variety of coupling reagents are available, each with its own mechanism of action. Common classes of coupling reagents include:

Carbodiimides (e.g., DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium (B103445) Salts (e.g., BOP, PyBOP): These reagents activate the carboxylic acid by forming a phosphonium ester, which is a good leaving group. The mechanism for BOP involves the formation of a highly reactive acyloxyphosphonium species. researchgate.net

Uronium/Guanidinium Salts (e.g., HBTU, HATU): These are among the most efficient coupling reagents. They react with the carboxylic acid to form an activated ester, which readily reacts with the amine.

The choice of coupling reagent and reaction conditions can significantly impact the efficiency of the reaction and the extent of side reactions, such as racemization.

Indole Nucleus Reactivity and Regioselectivity

The indole side chain of tryptophan is a nucleophilic aromatic system that can participate in various chemical reactions. nih.gov The presence of the methyl group at the 7-position of the indole ring in this compound influences its reactivity and regioselectivity in electrophilic substitution reactions.

The indole nucleus has several positions susceptible to electrophilic attack, with the C3 position being the most nucleophilic, followed by the N1, C2, C6, C4, and C5 positions. The 7-methyl group is an electron-donating group, which can further activate the indole ring towards electrophilic substitution. However, its position can also exert steric hindrance, influencing the regioselectivity of the reaction.

During peptide synthesis, particularly under acidic conditions used for Boc deprotection, the indole nucleus can be susceptible to side reactions such as:

Alkylation: As discussed previously, the tert-butyl cation generated during deprotection can alkylate the indole ring.

Oxidation: The indole ring is sensitive to oxidation, which can lead to various degradation products.

Modification during cleavage from resin: Certain cleavage cocktails used in solid-phase peptide synthesis can lead to modification of the indole ring. sigmaaldrich.com

Protecting the indole nitrogen, for example with a formyl group (For), can mitigate some of these side reactions. sigmaaldrich.com However, the 7-methyl substituent may provide some steric protection to the N1 position, potentially reducing the need for N-protection in some cases. The specific reactivity and regioselectivity of the 7-methylindole (B51510) nucleus must be considered when designing synthetic routes involving this modified amino acid.

Stereochemical Integrity and Racemization Pathways during Synthesis

Maintaining the stereochemical integrity of this compound throughout the synthetic process is paramount, as the biological activity of peptides is highly dependent on their stereochemistry. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, can occur at the α-carbon of the amino acid under certain conditions.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. masterorganicchemistry.com This occurs when the carboxylic acid of the N-protected amino acid is activated. The carbonyl oxygen of the protecting group (in this case, the Boc group) or the preceding amide bond can attack the activated carboxyl group, leading to the formation of the oxazolone (B7731731). The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of D- and L-isomers.

Factors that can promote racemization include:

Strongly activating coupling reagents.

Presence of base.

Elevated temperatures.

Prolonged reaction times.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide Synthesis Methodologies

The synthesis of peptides is a stepwise process that involves the sequential coupling of amino acids. Boc-7-Methyl-D-Tryptophan can be efficiently incorporated into growing peptide chains using both solid-phase and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for the assembly of peptides, where the growing peptide chain is anchored to an insoluble resin support. google.com This approach simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. The incorporation of this compound into SPPS protocols follows the general principles of this methodology.

In SPPS, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of the amino acids. americanpeptidesociety.org The two most common protecting group strategies are the Boc/Bzl (tert-butyloxycarbonyl/benzyl) and the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies. americanpeptidesociety.orgpeptide.com The choice of strategy depends on the specific requirements of the synthesis.

The Boc strategy utilizes an acid-labile Boc group for the temporary protection of the α-amino group and typically employs benzyl-based groups for the side-chain protection. peptide.com The Fmoc strategy, on the other hand, uses a base-labile Fmoc group for the α-amino protection and acid-labile tert-butyl-based groups for the side chains. americanpeptidesociety.org This orthogonality allows for the selective removal of one type of protecting group while the other remains intact, which is crucial for the synthesis of complex or modified peptides. ub.edu

When incorporating tryptophan residues, the indole (B1671886) side chain can be susceptible to modification during the acidic cleavage steps of the Boc strategy. peptide.com While often used without side-chain protection in Fmoc-based synthesis, the indole nitrogen can be protected with a Boc group to prevent side reactions. acs.orggoogle.com This Fmoc-Trp(Boc)-OH derivative is compatible with standard Fmoc-SPPS protocols. google.comspringernature.com

Protecting Group Strategyα-Amino ProtectionSide-Chain Protection (Tryptophan)Deprotection Condition (α-Amino)
Boc/Bzl Boc (acid-labile)Often unprotected or Formyl (base-labile) google.comModerate acid (e.g., TFA) peptide.com
Fmoc/tBu Fmoc (base-labile)Often unprotected or Boc (acid-labile) acs.orggoogle.comBase (e.g., piperidine) americanpeptidesociety.org

The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The conditions for this step must be carefully optimized to ensure complete deprotection without causing degradation of the desired peptide.

In the Boc-SPPS strategy, strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used for the final cleavage. peptide.comnih.gov These harsh conditions can lead to side reactions, particularly with sensitive residues like tryptophan. peptide.com The use of scavengers, such as anisole (B1667542) or cresol, is essential to trap the reactive carbocations generated during the cleavage process and minimize side-product formation. nih.govsigmaaldrich.com For tryptophan-containing peptides, a "low-high" HF cleavage procedure can be employed to minimize alkylation of the indole ring. sigmaaldrich.com

In the Fmoc-SPPS strategy, the final cleavage is achieved with a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues. sigmaaldrich.com The choice and concentration of scavengers are critical for preserving the integrity of the peptide.

Cleavage MethodReagentsKey Considerations
Boc-SPPS (High HF) Anhydrous HF, Scavengers (e.g., anisole) nih.govHighly effective but requires specialized apparatus. nih.gov Scavengers are crucial to prevent side reactions with sensitive residues. nih.gov
Boc-SPPS (Low-High HF) Step 1: Low HF/DMS. Step 2: High HF/p-cresol. sigmaaldrich.comMinimizes alkylation of tryptophan. sigmaaldrich.com
Fmoc-SPPS (TFA Cleavage) TFA, Scavengers (e.g., water, TIS, EDT) sigmaaldrich.comMilder than HF cleavage. The scavenger cocktail must be optimized for the specific peptide sequence.

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or the preparation of peptide segments. In this approach, the coupling and deprotection reactions are carried out in a homogenous solution. The incorporation of this compound in solution-phase synthesis involves the activation of its carboxylic acid group, followed by reaction with the free amino group of the growing peptide chain. Various coupling reagents, such as carbodiimides (e.g., DCC, DIC) or phosphonium (B103445)/uronium salts (e.g., HBTU, HATU), can be employed to facilitate this amide bond formation. Purification after each step is typically achieved by crystallization or chromatography. acs.org

Solid-Phase Peptide Synthesis (SPPS) Protocols

Synthesis of Modified Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have been modified to improve properties such as stability, bioavailability, and receptor-binding affinity. The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics.

The introduction of conformational constraints into a peptide backbone can pre-organize it into a specific secondary structure, such as a β-turn or α-helix. This can lead to enhanced biological activity and selectivity. The methyl group at the 7-position of the tryptophan indole ring in this compound can introduce steric hindrance that restricts the conformational freedom of the peptide backbone, thereby favoring specific spatial arrangements. This approach has been utilized in the design of various bioactive peptides. The use of conformationally constrained amino acids is a powerful tool in medicinal chemistry for developing potent and selective therapeutic agents. nih.gov

Peptide Stapling and Macrocyclization Techniques (e.g., Petasis Reaction)

The structural modification of peptides through stapling and macrocyclization is a key strategy to enhance their stability, cell permeability, and target affinity. While the indole scaffold of tryptophan offers unique opportunities for such modifications, its use has been less common compared to other amino acids. nih.gov However, recent advancements have utilized the tryptophan indole ring in multicomponent reactions, such as the Petasis borono-Mannich reaction, to achieve peptide stapling and macrocyclization. nih.govcam.ac.uk

The Petasis reaction is a versatile multi-component condensation involving an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.org In the context of peptide chemistry, the indole nucleus of a tryptophan residue can act as the nucleophile. Specifically, this compound can be incorporated into a peptide chain, and its indole ring can then participate in a Petasis reaction with an aldehyde and a boronic acid. This process facilitates the formation of a cyclic peptide structure. nih.govcam.ac.uk The use of a multicomponent reaction like the Petasis reaction is advantageous as it allows for the straightforward and diverse late-stage modification of peptides, enabling the rapid creation of numerous conjugates for biological and medicinal research. nih.gov This approach is applicable in both solution-phase and solid-phase synthesis. nih.govcam.ac.uk The 7-methyl group on the indole ring can influence the electronic properties and steric hindrance of the nucleophilic attack, while the D-configuration is crucial for creating specific stereochemical architectures in the final macrocycle, which can be essential for mimicking or blocking biological interactions. Many nonribosomal peptide antibiotics, for instance, contain D-amino acids, highlighting their importance in bioactive structures. nih.gov

Precursor in Natural Product Synthesis

Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess significant physiological activities. wikipedia.org Tryptophan is the biochemical precursor for this entire class of compounds. wikipedia.org Consequently, modified tryptophan derivatives are invaluable starting materials for the laboratory total synthesis of complex indole alkaloids. jst.go.jp

This compound serves as a key intermediate in the synthesis of specific indole alkaloids where methylation at the C7 position of the indole ring is a required structural feature. The selective functionalization of the C7 position of tryptophan has historically been challenging. nih.gov However, methods have been developed for the direct C7 borylation of N-Boc-tryptophan esters, which can then be readily converted to 7-methyl or other 7-substituted derivatives. nih.gov By starting with a pre-functionalized building block like this compound, synthetic chemists can circumvent difficult and often low-yielding C-H activation steps late in a synthetic sequence. This "convergent" approach, where complex fragments are prepared separately before being joined, is often more efficient for constructing highly functionalized molecules like dimeric indole alkaloids. jst.go.jp The use of the D-enantiomer allows for the synthesis of non-natural alkaloids or specific stereoisomers required to probe structure-activity relationships (SAR).

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced by microorganisms that include many potent antibiotics, such as vancomycin (B549263) and teixobactin. nih.gov A key feature of many of these antibiotics is the incorporation of non-proteinogenic amino acids, including D-amino acids and modified amino acids. nih.gov

7-Methyl-tryptophan has been identified as a key precursor in the biosynthesis of numerous non-ribosomal peptide antibiotics. medchemexpress.commedchemexpress.com Microbial biosynthetic pathways utilize specific enzymes to modify standard amino acids before their incorporation into the growing peptide chain by non-ribosomal peptide synthetase (NRPS) machinery. The presence of a methyl group on the tryptophan indole ring can be crucial for the final compound's biological activity. Furthermore, many of these peptide antibiotics are effective against multidrug-resistant bacteria precisely because they contain D-amino acids, which makes them resistant to degradation by common proteases. nih.gov Therefore, the 7-methylated D-tryptophan moiety is a significant structural component in the natural biosynthesis of high-efficacy antibacterial agents. medchemexpress.commedchemexpress.com

Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. escholarship.org These libraries are then screened for biological activity to identify lead compounds. Late-stage diversification, where a common precursor is modified in the final steps of a synthesis, is an efficient way to generate such libraries. nih.gov

Modified tryptophans, such as this compound, are excellent building blocks for these applications. Tryptophan is present in about 40 FDA-approved peptide drugs, and modifying this residue can significantly impact drug-target interactions, stability, and pharmacokinetic properties. sciencedaily.comnih.govhku.hk Using a pre-functionalized amino acid like this compound allows for the controlled introduction of specific structural features into a library of peptides or small molecules. The 7-methyl group provides a point of variation from native tryptophan, potentially leading to improved biological efficacy or altered selectivity. nih.gov The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) and other synthetic methodologies, allowing for easy integration into automated or high-throughput library generation. The generation of diverse libraries from a single, modified precursor simplifies the preparation process and leads to more efficient and sustainable discovery pipelines. nih.gov This approach provides a robust platform for creating structural analogues in a cost-effective manner, which is essential for optimizing drug activity. sciencedaily.comhku.hk

Summary of Applications

Application AreaSpecific UseKey Reaction/ConceptReference
Peptide Chemistry Chiral building block for creating conformationally constrained peptides.Peptide Stapling & Macrocyclization via Petasis Reaction nih.govcam.ac.uk
Natural Product Synthesis Intermediate for synthesizing specific stereoisomers of indole alkaloids.Total Synthesis jst.go.jpnih.gov
Natural Product Synthesis Precursor unit in the formation of complex antibiotics.Biosynthesis of Non-Ribosomal Peptides nih.govmedchemexpress.commedchemexpress.com
Combinatorial Chemistry Pre-functionalized building block for creating diverse molecular libraries.Late-Stage Diversification & Library Synthesis nih.govsciencedaily.comnih.gov

Derivatization and Further Chemical Modifications of Boc 7 Methyl D Tryptophan

Indole (B1671886) Nitrogen (N1) Functionalization

The indole nitrogen (N1) of tryptophan derivatives is a key site for modification, influencing the electronic properties of the indole ring and enabling the introduction of diverse functionalities.

One common strategy for N1 functionalization is the introduction of a second Boc group, forming N,1-bis-Boc-D-tryptophan derivatives. This can be achieved by reacting the Nα-Boc protected tryptophan methyl ester with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). achemblock.com This protection of the indole nitrogen can prevent side reactions during peptide synthesis and other chemical transformations. The N1-Boc group is labile to acidic conditions, such as treatment with trifluoroacetic acid (TFA), allowing for its selective removal when needed.

Another significant N1 functionalization is methylation. N-methylation of the indole nitrogen can be accomplished through various methods. For instance, N-Boc-1-methyl-L-tryptophan has been synthesized, indicating that similar chemistry can be applied to the D-enantiomer. nih.gov N-methylation of the indole nitrogen in tryptophan derivatives has been shown to be important in the synthesis of potential PET tracers for studying tryptophan metabolism. mdpi.com

Furthermore, the indole nitrogen can be arylated. Copper-catalyzed N-arylation of the indole side chain of tryptophan has been achieved using triarylbismuth reagents. researchgate.net This methodology allows for the introduction of various aryl groups, expanding the chemical diversity of tryptophan derivatives. researchgate.net

The functionalization of the indole nitrogen is a versatile tool for modifying the properties of Boc-7-Methyl-D-Tryptophan and for synthesizing complex molecules.

Carboxylic Acid Functionalization (e.g., Esterification)

The carboxylic acid group of this compound is a primary site for modification, most commonly through esterification. This functionalization is often a necessary step in peptide synthesis and for the creation of various derivatives.

Methyl esterification is a frequent modification. The methyl ester of Boc-tryptophan can be prepared using standard methods, such as reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. google.com For instance, N-Boc-L-tryptophan methyl ester is a common starting material for further derivatization. nih.gov The formation of methyl esters can also be achieved using reagents like trimethylsilyldiazomethane (B103560) in an organic solvent. google.com

In addition to methyl esters, other esters can be synthesized to alter the properties of the molecule. The choice of ester can influence solubility, reactivity, and biological activity. The ester group can be removed through hydrolysis under basic or acidic conditions, regenerating the free carboxylic acid.

Beyond esterification, the carboxylic acid can be converted into other functional groups. For example, it can be transformed into a hydrazide by reacting the corresponding methyl ester with hydrazine. This hydrazide can then be used in azide (B81097) coupling reactions for peptide synthesis.

The ability to functionalize the carboxylic acid group is essential for incorporating this compound into larger molecules and for developing a wide range of derivatives with tailored properties.

Alpha-Amino Group Derivatization

The alpha-amino group of this compound is typically protected with a tert-butyloxycarbonyl (Boc) group. However, for peptide synthesis and other applications, this protecting group can be removed and the free amino group can be further derivatized.

The Boc group is readily cleaved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA). google.com This deprotection yields the free alpha-amino group, which can then be coupled with another amino acid or a different chemical moiety. google.com

A common derivatization of the alpha-amino group is the introduction of a different protecting group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.com This allows for orthogonal protection strategies in peptide synthesis, where the Boc group on the indole nitrogen is stable to the basic conditions used to remove the Fmoc group from the alpha-amino group. google.com

The free alpha-amino group can also be acylated or coupled with various molecules to create novel derivatives. For instance, it can be reacted with an activated carboxylic acid to form a new amide bond, extending a peptide chain. google.com

The derivatization of the alpha-amino group is a fundamental aspect of utilizing this compound in the synthesis of peptides and other complex organic molecules.

Strategic Introduction of Research Probes and Functional Handles

The strategic introduction of research probes and functional handles onto the this compound scaffold is essential for its use in chemical biology and medicinal chemistry. These modifications enable the study of biological processes and the development of targeted therapeutics.

One important functional handle is the introduction of a boronic acid or boronate ester group. This can be achieved through iridium-catalyzed C-H borylation of the indole ring. nih.govresearchgate.net For example, N-Boc-tryptophan methyl ester can be diborylated at the C2 and C7 positions, followed by selective protodeboronation at the C2 position to yield the C7-boronated tryptophan derivative. nih.gov This boronic acid functionality can then be used in Suzuki cross-coupling reactions to introduce a wide variety of substituents at the 7-position of the indole ring.

Fluorescent probes can also be incorporated. For instance, 7-azatryptophan, an isostere of tryptophan, exhibits distinct fluorescent properties and can be used as a spectroscopic probe. nih.gov While not a direct derivatization of the 7-methyl group, the principles of incorporating unnatural amino acids with unique properties are relevant. The synthesis of such analogs often involves multi-step procedures, including the resolution of racemic mixtures and enzymatic deacylation. nih.gov

The introduction of isotopic labels, such as deuterium, is another important modification for use in stable-isotope dilution mass spectrometry analysis. mdpi.com This can be achieved by using deuterated reagents during the synthesis or derivatization process. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like Boc-7-Methyl-D-Tryptophan. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to map the precise connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton in the molecule. The tert-butoxycarbonyl (Boc) group will present a characteristic singlet for its nine equivalent protons in the upfield region. The protons on the chiral center (α-proton) and the β-protons will appear as multiplets, with their coupling providing information about the side chain conformation. In the downfield aromatic region, the protons of the 7-methylindole (B51510) ring will display a specific pattern. The methyl group at the C7 position will appear as a singlet, and the indole (B1671886) NH proton will be a broad singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms. chemicalbook.com The carbonyl carbons of the Boc and carboxylic acid groups will resonate at the lowest field. The aromatic carbons of the indole ring will appear in the intermediate region, followed by the carbons of the aliphatic side chain and the Boc group. The presence of the methyl group at the C7 position will influence the chemical shifts of the surrounding aromatic carbons (C6, C7, and C8/C7a).

While an experimental spectrum for this compound is not available from the searched sources, a predicted ¹H NMR spectrum can be hypothesized based on data for analogous compounds like L-Tryptophan and its derivatives. chemicalbook.comnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
Indole-NH ~10.8 broad singlet Exchangeable with D₂O
Aromatic (H4, H5, H6) 7.0 - 7.5 multiplet Specific shifts depend on substitution
Indole C2-H ~7.2 singlet
α-CH ~4.5 multiplet
β-CH₂ ~3.3 multiplet Diastereotopic protons
7-Methyl (CH₃) ~2.4 singlet
Boc (CH₃)₃ ~1.4 singlet 9H integration
COOH ~12.0 broad singlet Exchangeable with D₂O, often not observed

Note: Predicted values are based on standard spectra of Boc-tryptophan and are for illustrative purposes. The solvent is typically DMSO-d₆ or CDCl₃.

Mass Spectrometry (MS) Techniques for Identity and Purity Confirmation

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization method used for such non-volatile molecules, typically generating protonated molecules [M+H]⁺ or other adducts like sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

High-resolution mass spectrometry (HRMS) can determine the mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error), which allows for the confident determination of the elemental formula. For this compound (C₁₇H₂₂N₂O₄), the theoretical monoisotopic mass is 318.1580 g/mol .

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the parent ion, providing further structural confirmation. A characteristic fragmentation for tryptophan derivatives involves the loss of the Boc group (-100 Da) and cleavage of the side chain. rsc.org

Table 2: Predicted m/z Values for this compound in ESI-MS

Ion Species Formula Calculated m/z
[M] C₁₇H₂₂N₂O₄ 318.1580
[M+H]⁺ C₁₇H₂₃N₂O₄⁺ 319.1652
[M+Na]⁺ C₁₇H₂₂N₂O₄Na⁺ 341.1472
[M+K]⁺ C₁₇H₂₂N₂O₄K⁺ 357.1211
[M-Boc+H]⁺ C₁₂H₁₅N₂O₂⁺ 219.1128

Note: Values are for the most abundant isotopes.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for purifying the final compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. sigmaaldrich.comsigmaaldrich.com A reversed-phase setup is typically employed. The indole chromophore in the tryptophan moiety allows for sensitive detection using a UV detector, commonly at 220 nm or 280 nm.

Method development involves optimizing the column, mobile phase composition, and gradient to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities or starting materials.

Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient e.g., 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 280 nm

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective technique used to monitor the progress of chemical reactions, such as the introduction of the Boc protecting group onto 7-Methyl-D-Tryptophan. sigmaaldrich.comsigmaaldrich.com By spotting the reaction mixture on a TLC plate alongside the starting material and running it in an appropriate solvent system, the consumption of the reactant and formation of the product can be visualized. The product, being more nonpolar due to the Boc group, will typically have a higher retention factor (Rƒ) than the starting amino acid.

Table 4: Example TLC System for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ plate
Mobile Phase Dichloromethane/Methanol (B129727) (e.g., 9:1 v/v) or Ethyl Acetate/Hexane

| Visualization | UV light (254 nm) for quenching, and/or staining with ninhydrin (B49086) (for free amines) or permanganate (B83412) |

Chiral Analysis Methodologies for Enantiopurity Assessment

Since the biological activity of chiral molecules is often stereospecific, confirming the enantiopurity of this compound is critical. This is achieved using chiral chromatography, most commonly chiral HPLC. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation in time and allowing for quantification of the undesired L-enantiomer. sigmaaldrich.comresearchgate.net

Several types of CSPs are effective for separating amino acid derivatives, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin or ristocetin (B1679390) A), or Pirkle-type phases. sigmaaldrich.comcore.ac.uk The choice of mobile phase, often a mixture of an alcohol and a hydrocarbon (normal phase) or an aqueous buffer with an organic modifier (reversed-phase), is crucial for achieving resolution. nih.gov

Table 5: Example Chiral HPLC Method for Enantiopurity Analysis

Parameter Condition
Column Chiral Stationary Phase (e.g., CHIRALPAK® IC, CHIROBIOTIC T)
Mobile Phase Isocratic mixture, e.g., Hexane/Isopropanol/TFA (80:20:0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25 °C

Note: The specific CSP and mobile phase must be screened and optimized for the separation of this compound enantiomers.

Computational and Theoretical Studies

Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways

The synthesis of 7-substituted indoles, including 7-methyl-tryptophan, presents a significant challenge due to the intrinsic reactivity of the indole (B1671886) nucleus. The C2 and C3 positions are typically more electronically favored for functionalization. nih.gov Therefore, achieving selectivity at the C7 position often requires sophisticated catalytic systems and directing groups, the behavior of which can be effectively studied using molecular modeling.

Density Functional Theory (DFT) calculations have become a cornerstone for investigating the regioselectivity of metal-catalyzed C-H functionalization of indoles. rsc.orgacs.org These studies model the transition states of various possible reaction pathways to determine the lowest energy route, which corresponds to the major product observed experimentally.

For instance, in rhodium-catalyzed C7-olefination of N-acyl indoles, DFT calculations have shown that the preference for the C7-product over the C2-product can be attributed to the greater nucleophilicity of the C7 atom, which facilitates the subsequent electrophilic attack by the rhodium catalyst. rsc.orgresearchgate.net Similarly, in Iridium(III)-catalyzed amidation, computational analysis revealed that the steric bulk of the nitrogen-directing group and the electronic properties of carboxylate additives are critical factors in switching the selectivity between the C2 and C7 positions. acs.org Transition state analysis has been used to construct quantitative structure-selectivity relationship models, enabling the prediction of reaction outcomes with high accuracy. acs.org

A key strategy for synthesizing 7-substituted tryptophans involves an iridium-catalyzed C2/C7-diboronation followed by a selective protodeboronation at the C2 position. Molecular modeling helps to understand the origins of this selectivity. DFT studies on related iridium-catalyzed C-H borylation of indoles show that directing groups on the indole nitrogen, such as acyl or phosphine (B1218219) oxide groups, play a crucial role. mdpi.comnih.gov The catalyst coordinates to the directing group, positioning it favorably for C-H activation at the adjacent, sterically hindered C7 position. nih.govnih.gov The steric and electronic effects of both the directing group and substituents on the indole ring dictate the energetic barriers for C-H activation at each potential site.

Reaction TypeCatalyst SystemKey Finding from Molecular ModelingPredicted SelectivityReference
C7-OlefinationRhodium ComplexGreater nucleophilicity of C7 atom lowers the transition state energy for electrophilic attack.C7 > C2 rsc.org
C7-AmidationIridium(III) ComplexSteric bulk of the N-directing group disfavors the transition state for C2-functionalization.C7 > C2 acs.org
6,7-Indolyne CycloadditionN-methylindolynePolarization of the formal triple bond makes the C6 position significantly more electrophilic than the C7 position.C6 > C7 nih.gov
C7-BorylationIridium(I) ComplexN-directing group coordinates to the catalyst, favoring C-H activation at the sterically hindered C7 position.C7 > C2 nih.gov

This table presents findings from computational studies on various indole functionalization reactions relevant to the synthesis of C7-substituted derivatives.

Conformational Analysis of the Boc-7-Methyl-D-Tryptophan Scaffold

The three-dimensional structure of this compound dictates its interactions with other molecules, such as enzymes or receptors. Its conformation is determined by the rotational freedom around several key single bonds, primarily the backbone dihedral angles (φ, ψ) and the side-chain dihedral angles (χ1, χ2).

Detailed ab initio molecular orbital computations on tryptophan diamide (B1670390) models have explored the potential energy hypersurface, identifying the most stable conformations. conicet.gov.ar These studies show that the relative stability of conformers is governed by a complex interplay of side-chain–backbone interactions. conicet.gov.ar For D-tryptophan, the expected low-energy backbone conformations would be mirror images of the L-enantiomer's preferred states.

The tryptophan side chain itself has preferred orientations. The χ1 angle, which describes rotation around the Cα-Cβ bond, typically adopts values near -60° (g-), +60° (g+), or 180° (t). nih.gov The χ2 angle (Cβ-Cγ-Cδ1-N1) is generally found near ±90°, which places the plane of the indole ring either perpendicular or parallel to the Cα-Cβ bond. nih.gov The presence of the tert-butoxycarbonyl (Boc) group introduces additional steric bulk at the amino terminus, which can further restrict the allowed (φ, ψ) space compared to a smaller protecting group. nih.gov The 7-methyl group adds steric hindrance to one side of the indole ring, which can influence the preferred χ2 angle to avoid clashes with the peptide backbone. Crystal structure analysis of 7-substituted tryptophan derivatives confirms that the substituent can modulate molecular arrangement through steric effects and by altering hydrogen bonding patterns. rsc.org

Dihedral AngleDescriptionPreferred Conformation (L-Trp)Predicted Preferred Conformation (D-Trp)Reference
φ (phi)C'-N-Cα-C'~ -140° (β), ~ -60° (α)~ +140° (βR), ~ +60° (αL) nih.gov, nih.gov
ψ (psi)N-Cα-C'-N~ +135° (β), ~ -45° (α)~ -135° (βR), ~ +45° (αL) nih.gov, nih.gov
χ1 (chi1)N-Cα-Cβ-Cγ-60°, +60°, 180°-60°, +60°, 180° nih.gov
χ2 (chi2)Cα-Cβ-Cγ-Cδ1~ ±90°~ ±90° nih.gov, conicet.gov.ar

This table summarizes the generally preferred dihedral angles for tryptophan residues. The values for D-Tryptophan are predicted based on the principle of conformational inversion from L-Tryptophan.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are powerful tools for elucidating the step-by-step mechanisms of complex chemical reactions. They allow for the characterization of transient species like transition states and intermediates, providing a detailed narrative of bond-breaking and bond-forming events.

The synthesis of this compound often relies on transition metal-catalyzed C-H activation and borylation. nih.govnih.gov Quantum chemical studies have been instrumental in understanding these catalytic cycles. For example, the mechanism of iridium-catalyzed borylation of arenes was theoretically investigated, revealing a catalytic cycle that proceeds through an unusual, seven-coordinate Iridium(V) intermediate. acs.org The calculations provided the activation energies for key steps, including the oxidative addition of the diboron (B99234) reagent to the iridium center, the C-H activation of the arene, and the final reductive elimination of the borylated product. acs.org

Similarly, DFT calculations have been applied to understand the subtleties of C-H activation at rhodium and palladium centers, which are also used in indole functionalization. rsc.orgacs.org These studies can rationalize how the choice of metal, ligands, and solvent can alter the reaction mechanism and, consequently, the product distribution. For example, calculations on Rh(III)-catalyzed reactions showed that C-H activation can proceed via different pathways, including a standard intramolecular, ligand-directed process or a non-directed intermolecular process, with the operative pathway being sensitive to solvent polarity. acs.org

Another key step in some synthetic routes is protodeboronation, the removal of a boron group. While often achieved with simple acids, metal-catalyzed versions exist. rsc.org Quantum mechanical modeling can be used to compare potential mechanisms, such as those involving oxidative addition of the C-B bond to a metal center followed by protonolysis. By calculating the energy profiles for these alternative pathways, the most likely mechanism can be identified, offering insights that can guide the optimization of reaction conditions.

Reaction StepSystem StudiedMethodKey Mechanistic InsightReference
C-H BorylationBenzene (B151609) + DiboronDFTCatalytic cycle proceeds via an Ir(III)/Ir(V) pathway, involving a seven-coordinate Ir(V) intermediate. acs.org
C-H Activation2-phenylpyridine + Pd(OAc)₂DFTReaction with mononuclear Pd(II) prefers an inner-shell proton abstraction, while binuclear Pd₂(μ-OAc)₄ prefers an outer-shell mechanism. rsc.org
C-H Activation/Coupling1-phenylpyrazole + AlkyneDFTC-H activation can be directed by a heteroatom, forming charged intermediates favored by polar solvents. acs.org
Radical OxidationTryptophan + •OHDFT/QM/MMHydroxyl radical addition is barrierless in the gas phase and most favored at the C2 position of the indole ring. nih.gov

This table illustrates the application of quantum chemical calculations to elucidate mechanisms of reactions relevant to the synthesis and reactivity of substituted indoles.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving a shift towards greener synthetic practices. For tryptophan derivatives, this involves moving away from hazardous reagents and energy-intensive processes.

Enzymatic and Chemoenzymatic Synthesis : Biocatalysis represents a cornerstone of green chemistry. The use of enzymes like tryptophan synthase (TrpS) allows for the synthesis of tryptophan derivatives under mild, aqueous conditions. chim.it TrpS, which biosynthetically combines indole (B1671886) and serine, can be harnessed to produce various substituted tryptophans. chim.it Research is expanding to engineer these enzymes for broader substrate scope and improved efficiency, particularly for less common substitutions like at the 7-position. Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, are also gaining traction. For instance, an indole prenyltransferase (IPT) enzyme can be used for the late-stage functionalization of tryptophan residues in complex peptides under ambient, aqueous conditions. nih.gov

Water-Based and Greener Solvent Systems : A significant green approach involves replacing traditional organic solvents with more environmentally benign alternatives. Researchers have developed methods for the enantioseparation of racemic tryptophan using a molecularly imprinted composite membrane prepared with sodium alginate as the functional polymer and water as the solvent. researchgate.net This approach avoids the use of costly, energy-intensive, and environmentally unfriendly organic compounds common in conventional separation techniques. researchgate.net

Green MethodologyDescriptionKey Advantages
Enzymatic Synthesis Utilizes enzymes like Tryptophan Synthase (TrpS) for catalysis. chim.itHigh selectivity, mild reaction conditions, aqueous solvent, reduced waste.
Chemoenzymatic LSF Combines enzymatic (e.g., IPT) and chemical steps for late-stage functionalization. nih.govHigh specificity on complex peptides, biocompatible conditions. nih.gov
Green Membrane Separation Employs natural polymers (e.g., sodium alginate) and water as a solvent for enantiomer separation. researchgate.netAvoids organic solvents, low cost, environmentally friendly. researchgate.net
Hazardous Reagent Avoidance Develops synthetic pathways that replace toxic reagents with safer alternatives. rsc.orgIncreased safety, reduced environmental impact. rsc.org

Exploration of Novel Catalytic Systems for Tryptophan Functionalization

The indole ring of tryptophan presents multiple sites for functionalization, but achieving regioselectivity is a significant challenge. Modern catalysis is providing powerful tools to modify the tryptophan scaffold with unprecedented precision.

Transition Metal Catalysis : Palladium-catalyzed cross-coupling and C-H activation reactions are at the forefront of tryptophan modification. nih.gov These methods enable direct arylation at various positions of the indole ring, including the C2, C7, and β-positions. nih.govresearchgate.netrsc.org For instance, palladium catalysis can be used with arylthianthrenium salts for C-H arylation of tryptophan-containing peptides under exceedingly mild conditions. nih.gov Other transition metals like rhodium and manganese are also being explored for regioselective functionalization. researchgate.netrsc.org A notable development is the iridium-catalyzed C7 borylation of N-Boc-tryptophan methyl ester, which proceeds through a 2,7-diborylated intermediate, followed by a selective palladium-catalyzed C2-protodeboronation to yield the desired 7-boronated product. nih.gov

Photoredox Catalysis : Visible-light-mediated photocatalysis has emerged as a powerful and green method for generating radical intermediates under mild conditions. This approach has been successfully applied to the C2-alkylation of tryptophan in complex peptides. acs.org Using organic photocatalysts, these reactions are often rapid, operationally simple, and tolerate a wide range of functional groups. researchgate.netacs.org

Organocatalysis : Moving beyond metals, organocatalysis offers a complementary strategy for tryptophan modification. Tertiary amines have been shown to catalyze the allylation of peptides at the indole N1 position using Morita–Baylis–Hillman (MBH) carbonates. rsc.orgnih.gov This represents a practical and efficient strategy for the late-stage functionalization of tryptophan-containing peptides. rsc.orgnih.gov

Catalytic SystemTarget Position(s)Description
Palladium Catalysis C2, C7, β-C(sp³)Enables C-H arylation and functionalization using various coupling partners like arylthianthrenium salts. nih.govrsc.org
Iridium/Palladium Catalysis C7A two-step, single-flask process involving Ir-catalyzed diborylation followed by Pd-catalyzed selective protodeboronation. nih.gov
Photoredox Catalysis C2Utilizes visible light and an organic photocatalyst for the rapid and chemoselective alkylation of the indole ring. acs.org
Organocatalysis N1Employs tertiary amines to catalyze the allylation of the indole nitrogen with MBH carbonates. rsc.orgnih.gov

Integration into Automated Synthesis and Flow Chemistry Platforms

The synthesis of complex molecules like peptides and modified amino acids is increasingly benefiting from automation and flow chemistry. These technologies offer enhanced control, reproducibility, and efficiency over traditional batch synthesis. researchgate.net

Automated Fast-Flow Peptide Synthesis (AFPS) : AFPS instruments have revolutionized solid-phase peptide synthesis (SPPS). amidetech.com By using continuous flow, these systems significantly reduce reaction times, with amino acid incorporations taking as little as 40 seconds. amidetech.com This technology enables the rapid manufacturing of long peptide chains (up to 164 amino acids) and even single-domain proteins with high fidelity, offering a powerful alternative to biological expression systems. amidetech.com The integration of building blocks like Boc-7-Methyl-D-Tryptophan into these automated platforms will accelerate the production of novel peptides for research and therapeutic development.

Advantages of Flow Chemistry : Flow chemistry offers numerous benefits compared to batch processing, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, particularly for hazardous reactions. researchgate.netuc.pt These systems allow for the seamless integration of multiple synthetic steps, purification, and in-line analysis, reducing manual handling and the generation of chemical waste. researchgate.net The development of flow-based pathways for creating modified tryptophan derivatives is a key area of future research, promising to make these valuable compounds more accessible and affordable. researchgate.netuc.pt

TechnologyKey FeaturesImpact on Tryptophan Chemistry
Automated Flow Chemistry Continuous processing, precise control, high efficiency, enhanced safety, reduced waste. researchgate.netStreamlines multi-step syntheses, improves yield and purity of modified tryptophans.
Automated Fast-Flow Peptide Synthesis (AFPS) Rapid amino acid coupling, high fidelity, synthesis of long peptides and proteins. amidetech.comAccelerates the creation of complex peptides containing unnatural amino acids like this compound.
Solid-Phase Flow Synthesis Immobilized reagents/substrates simplify purification to simple solvent washes. researchgate.netFacilitates the automated synthesis of large biomolecules incorporating modified building blocks.

Design of Next-Generation Modified Tryptophan Building Blocks for Chemical Biology

The unique structure of the tryptophan indole ring makes it a valuable scaffold for designing novel building blocks for chemical biology and drug discovery. nih.govnih.gov By modifying the core structure, researchers can fine-tune the properties of peptides and other biomolecules.

Conformationally Constrained Analogues : Introducing substituents onto the tryptophan side chain can restrict its conformational freedom. For example, the synthesis of β,β-diarylated amino acids, which are hybrids of phenylalanine and tryptophan, results in building blocks with restricted side chain mobility. rsc.orgnih.govresearchgate.net Incorporating these into peptides can enforce specific secondary structures and lead to dramatic changes in biological activity, such as converting a receptor agonist into an inverse agonist. researchgate.net

Bio-orthogonal Handles : Modified tryptophans can be designed to include bio-orthogonal handles for subsequent chemical modifications. Late-stage functionalization can install groups that enable click chemistry, such as the inverse electron-demand Diels–Alder (IEDDA) reaction with tetrazines. nih.gov This allows for the site-selective attachment of probes, drugs, or other molecules to peptides and proteins. nih.gov

Enhanced Biological Properties : The ultimate goal of designing new tryptophan building blocks is to create molecules with improved biological functions. sciencedaily.com This can include enhanced stability, better binding affinity for a target receptor, or novel therapeutic activities. sciencedaily.com For instance, 7-Methyl-DL-tryptophan itself is a key precursor in the biosynthesis of several non-ribosomal peptide antibiotics, highlighting the role of such modified building blocks in creating potent bioactive compounds. medchemexpress.com Computational models, such as the "Foldamer Hypothesis," are also being used to understand how simple chemical building blocks could have evolved into complex, information-encoding biological molecules, providing insights for the de novo design of functional polymers. lbl.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing Boc-7-Methyl-D-Tryptophan in academic research?

Methodological Answer: Synthesis typically involves tert-butoxycarbonyl (Boc) protection of the amino group, followed by methylation at the 7-position of the indole ring. Key steps include:

  • Stereochemical control : Use chiral auxiliaries or enantioselective catalysis to ensure the D-configuration .
  • Purification : Employ reversed-phase HPLC or flash chromatography to isolate the compound. Validate purity (>95%) via analytical HPLC and LC-MS .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., indole proton signals at δ 7.0–7.5 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers detect and quantify this compound in biological matrices?

Methodological Answer:

  • Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from plasma or tissue homogenates .
  • Quantification : Apply HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for sensitivity (limit of detection: ~0.1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .
  • Validation : Perform spike-and-recovery experiments to assess matrix effects and validate linearity across expected concentration ranges .

Advanced Research Questions

Q. How does the stereochemistry (D-configuration) of this compound influence its biochemical interactions compared to the L-form?

Methodological Answer:

  • Comparative assays : Conduct competitive binding studies (e.g., surface plasmon resonance or fluorescence polarization) using enantiopure Boc-7-Methyl-D/L-Tryptophan against target proteins (e.g., tryptophan transporters or enzymes).
  • Activity profiling : Measure kinetic parameters (KmK_m, VmaxV_{max}) in enzymatic assays to assess stereospecificity .
  • Structural analysis : Use X-ray crystallography or molecular docking to map interactions between the D-isomer and binding pockets .

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Meta-analysis : Systematically aggregate data from peer-reviewed studies, stratifying by assay type (e.g., in vitro vs. in vivo), cell lines, or dosage ranges. Apply statistical tools (e.g., random-effects models) to identify outliers .
  • Sensitivity analysis : Test the compound under standardized conditions (e.g., fixed pH, temperature) to isolate variables causing discrepancies .
  • Batch verification : Compare activity across multiple synthesis batches using dose-response curves to rule out purity-driven variability .

Q. How can researchers integrate this compound into studies probing tryptophan metabolism in disease models?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., 13^{13}C-Tryptophan) to track metabolic flux in cancer or immune cells via LC-MS metabolomics .
  • Gene-editing models : Combine CRISPR/Cas9 knockout of tryptophan transporters (e.g., LAT1) with this compound treatment to assess compensatory pathways .
  • PICO framework : Define Population (e.g., cancer cell lines), Intervention (compound dosage), Comparison (untreated/D vs. L-isomer), and Outcomes (proliferation, cytokine secretion) to structure hypotheses .

Q. What protocols ensure reproducibility in studies using this compound across laboratories?

Methodological Answer:

  • Batch documentation : Record synthesis conditions (e.g., reaction time, solvent purity) and provide certificates of analysis (CoA) for critical parameters (e.g., enantiomeric excess) .
  • Inter-lab validation : Share aliquots of the same batch with collaborating labs to compare assay outcomes (e.g., IC50_{50} values in enzyme inhibition) .
  • Pre-registration : Publish detailed protocols on platforms like Protocols.io to standardize methodologies (e.g., cell culture conditions, endpoint measurements) .

Methodological Rigor and Ethical Considerations

Q. How should researchers address batch-to-batch variability in this compound for sensitive bioassays?

Methodological Answer:

  • Enhanced QC : Request peptide content analysis, residual solvent testing, and TFA removal (<1%) from suppliers to minimize variability .
  • Pre-screening : Perform pilot assays (e.g., dose-ranging studies) with new batches before full-scale experiments .
  • Data normalization : Use batch-specific controls (e.g., vehicle-treated samples) to adjust for minor activity shifts .

Q. What ethical and safety protocols are critical for handling this compound in preclinical studies?

Methodological Answer:

  • Toxicity screening : Conduct acute toxicity assays in rodents (OECD 423) before chronic exposure studies .
  • Ethical approval : Submit protocols to institutional animal care committees (IACUC) or biosafety boards, emphasizing waste disposal plans for halogenated byproducts .
  • Risk mitigation : Use fume hoods for synthesis steps involving volatile reagents (e.g., Boc-anhydride) and provide MSDS to all personnel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.